molecular formula C11H8ClNO B2703725 2-Chloro-5-phenoxy-pyridine CAS No. 73406-95-8

2-Chloro-5-phenoxy-pyridine

Cat. No.: B2703725
CAS No.: 73406-95-8
M. Wt: 205.64
InChI Key: FYMYERCFXFLAJI-UHFFFAOYSA-N
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Description

2-Chloro-5-phenoxy-pyridine: is an organic compound that belongs to the class of chloropyridines It is characterized by a pyridine ring substituted with a chlorine atom at the second position and a phenoxy group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-phenoxy-pyridine typically involves the reaction of 2-chloropyridine with phenol in the presence of a base. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows: [ \text{2-Chloropyridine} + \text{Phenol} \xrightarrow{\text{Base, Reflux}} \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-phenoxy-pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

Scientific Research Applications

2-Chloro-5-phenoxy-pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

    2-Chloro-5-methylpyridine: Similar structure but with a methyl group instead of a phenoxy group.

    2-Chloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group, which imparts different physicochemical properties.

    2-Chloro-5-chloromethylpyridine: Has a chloromethyl group, making it more reactive in certain chemical reactions.

Uniqueness: 2-Chloro-5-phenoxy-pyridine is unique due to the presence of the phenoxy group, which enhances its ability to interact with biological targets through π-π interactions and hydrogen bonding. This makes it a valuable compound for the development of new pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2-chloro-5-phenoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-11-7-6-10(8-13-11)14-9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMYERCFXFLAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73406-95-8
Record name 2-chloro-5-phenoxy-pyridine
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